18F-DCFPyL

描述

哌氟拉司肽,也称为哌氟拉司肽 F-18,是一种主要用于正电子发射断层扫描 (PET) 成像的放射性诊断剂。它专门针对前列腺特异性膜抗原 (PSMA),后者在前列腺癌细胞中过表达。 该化合物用于检测和定位前列腺癌转移和复发,为前列腺癌的诊断和管理提供重要信息 .

科学研究应用

哌氟拉司肽 F-18 具有多种科学研究应用,特别是在化学、生物学、医学和工业领域:

化学: 作为各种化学研究中的放射性标记化合物,用于了解氟-18 在不同化学环境中的行为。

生物学: 有助于研究 PSMA 在生物组织中的表达和分布,从而深入了解前列腺癌的分子机制。

医学: 广泛用于前列腺癌的诊断和管理。它有助于检测转移性病灶和复发性前列腺癌,指导治疗决策。

工业: 用于开发和测试新的诊断剂和成像技术 .

作用机制

哌氟拉司肽 F-18 与表达前列腺特异性膜抗原的细胞结合,包括恶性前列腺癌细胞。该化合物是一种氟-18 标记的小分子 PSMA 抑制剂,可以实现正电子发射断层扫描成像。当与 PSMA 结合时,放射性氟-18 会发射正电子,这些正电子会被 PET 扫描仪检测到,从而生成 PSMA 表达组织的详细图像。 这种机制可以精确定位前列腺癌病灶 .

类似化合物:

镓-68 PSMA-11: 另一种 PSMA 靶向 PET 成像剂,用于类似的诊断目的。它是美国食品药品监督管理局批准的第一种 PSMA 靶向 PET 成像药物。

氟脱氧葡萄糖 F-18: 一种常用的 PET 成像剂,靶向癌细胞中的葡萄糖代谢,提供与 PSMA 靶向剂不同的诊断方法

哌氟拉司肽的独特性: 哌氟拉司肽 F-18 对 PSMA 具有很高的特异性和亲和力,使其特别适合于前列腺癌的成像。 它能够提供 PSMA 表达组织的详细图像,使其区别于其他成像剂,从而更准确地检测和定位前列腺癌病灶 .

生化分析

Biochemical Properties

DCFPyL interacts with PSMA, a type II transmembrane glycoprotein that is overexpressed in prostate cancer cells . The interaction between DCFPyL and PSMA is crucial for its role in biochemical reactions. This interaction leads to the internalization of the DCFPyL-PSMA complex into the cell, which can then be detected using PET imaging .

Cellular Effects

DCFPyL has been shown to have significant effects on various types of cells, particularly prostate cancer cells. It influences cell function by binding to PSMA, leading to the internalization of the DCFPyL-PSMA complex. This process can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of DCFPyL involves its binding to PSMA on the surface of prostate cancer cells. This binding leads to the internalization of the DCFPyL-PSMA complex, allowing for the detection of PSMA-overexpressing cells . This mechanism is crucial for the use of DCFPyL in PET imaging of prostate cancer.

Temporal Effects in Laboratory Settings

In laboratory settings, DCFPyL has been shown to have high tumor uptake, comparable to that of other PSMA-targeting agents . Its uptake in normal organs and in metastatic prostate cancer is consistent and repeatable . Over time, the distribution of DCFPyL is only minimally altered by variability in tumor burden .

Transport and Distribution

After administration, DCFPyL is distributed throughout the body and is taken up by PSMA-expressing cells . It has favorable clearance, with normal tissue distribution resulting in a radiation dose within the limits required by the FDA .

Subcellular Localization

Upon binding to PSMA on the cell surface, the DCFPyL-PSMA complex is internalized into the cell

准备方法

合成路线和反应条件: 哌氟拉司肽 F-18 通过一个多步过程合成,该过程涉及放射性同位素氟-18 的掺入。合成从制备前体分子开始,然后使用亲核取代反应用氟-18 标记该分子。 反应条件通常包括使用无水溶剂和特定催化剂,以确保高放射化学产率和纯度 .

工业生产方法: 哌氟拉司肽 F-18 的工业生产涉及能够安全有效地处理放射性物质的自动化合成模块。这些模块旨在严格的质量控制措施下执行最终产品的合成、纯化和配制。 生产过程经过优化,可生产适合静脉注射的化合物 .

化学反应分析

反应类型: 哌氟拉司肽 F-18 在其合成过程中主要经历亲核取代反应。该化合物在生理条件下相对稳定,但随着时间的推移,它会发生水解和其他降解反应。

常见试剂和条件:

亲核取代: 使用亲核取代反应将氟-18 导入前体分子中。常见的试剂包括氟化钾和穴醚,以促进氟-18 的掺入。

形成的主要产物: 形成的主要产物是哌氟拉司肽 F-18,用于 PET 成像。 降解产物可能包括该化合物的各种水解形式,这些形式通常在纯化过程中被去除 .

相似化合物的比较

Gallium-68 PSMA-11: Another PSMA-targeted PET imaging agent used for similar diagnostic purposes. It is the first PSMA-targeted PET imaging drug approved by the U.S. Food and Drug Administration.

Fludeoxyglucose F-18: A commonly used PET imaging agent that targets glucose metabolism in cancer cells, providing a different diagnostic approach compared to PSMA-targeted agents

Uniqueness of Piflufolastat: Piflufolastat F-18 is unique in its high specificity and affinity for PSMA, making it particularly effective for imaging prostate cancer. Its ability to provide detailed images of PSMA-expressing tissues sets it apart from other imaging agents, allowing for more accurate detection and localization of prostate cancer lesions .

属性

IUPAC Name |

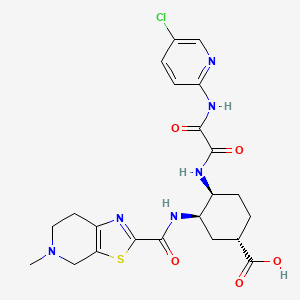

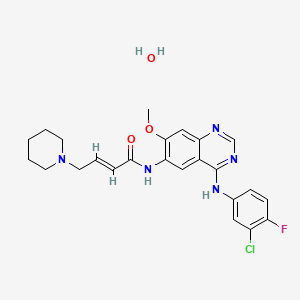

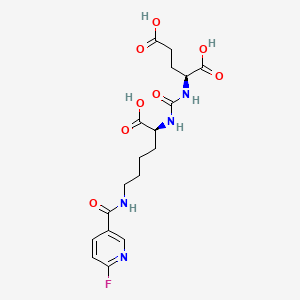

(2S)-2-[[(1S)-1-carboxy-5-[(6-fluoropyridine-3-carbonyl)amino]pentyl]carbamoylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)(H2,22,23,31)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWVRJUNLXQDSP-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501114097 | |

| Record name | N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501114097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423758-00-2 | |

| Record name | N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423758-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DCFPYL | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1423758002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501114097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIFLUFOLASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82VH67YON8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea](/img/structure/B606913.png)